
Phosphoric acid, diethyl octyl ester
Übersicht
Beschreibung
Westcort ist ein Markenname für ein topisches Medikament, das Hydrocortisonvalerat enthält, ein synthetisches Kortikosteroid. Es wird in erster Linie wegen seiner entzündungshemmenden und juckreizstillenden Eigenschaften zur Behandlung verschiedener Hauterkrankungen wie Ekzeme, Psoriasis und Dermatitis eingesetzt .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Hydrocortisonvalerat wird durch Veresterung von Hydrocortison mit Valeriansäure synthetisiert. Die Reaktion beinhaltet typischerweise die Verwendung eines Katalysators wie Schwefelsäure oder p-Toluolsulfonsäure unter Rückflussbedingungen. Das Produkt wird dann durch Umkristallisation oder Chromatographie gereinigt .
Industrielle Produktionsmethoden
In industriellen Umgebungen beinhaltet die Produktion von Hydrocortisonvalerat großtechnische Veresterungsprozesse. Die Reaktionsbedingungen werden optimiert, um die Ausbeute und Reinheit zu maximieren, wobei häufig kontinuierliche Fließreaktoren und automatisierte Reinigungssysteme eingesetzt werden, um Konsistenz und Effizienz zu gewährleisten .
Wissenschaftliche Forschungsanwendungen
Hydrocortisonvalerat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Modellverbindung zur Untersuchung der Steroidchemie und Veresterungsreaktionen verwendet.
Biologie: Untersucht auf seine Auswirkungen auf zelluläre Prozesse und Entzündungswege.
Medizin: Ausgiebig untersucht auf seine therapeutischen Wirkungen bei der Behandlung entzündlicher Hauterkrankungen und seine möglichen Nebenwirkungen.
Industrie: Wird bei der Formulierung verschiedener topischer Medikamente und Kosmetika verwendet.
Wirkmechanismus
Hydrocortisonvalerat entfaltet seine Wirkung durch Bindung an den zytosolischen Glukokortikoidrezeptor. Der Rezeptor-Liganden-Komplex transloziert dann in den Zellkern, wo er an Glukokortikoid-Responseelemente in der Promotorregion von Zielgenen bindet. Diese Bindung moduliert die Transkription von Genen, die an Entzündungs- und Immunreaktionen beteiligt sind, was zu einer Verringerung von Entzündungen und Juckreiz führt .
Wirkmechanismus
In the human body, organophosphates such as Phosphoric acid, diethyl octyl ester act as inhibitors of the enzyme acetylcholinesterase, leading to excess neurotransmitter acetylcholine . This surplus of acetylcholine in the body leads to the manifestation of symptoms associated with the cholinergic toxidrome .
Safety and Hazards
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hydrocortisone valerate is synthesized through the esterification of hydrocortisone with valeric acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
In industrial settings, the production of hydrocortisone valerate involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency .
Analyse Chemischer Reaktionen
Reaktionstypen
Hydrocortisonvalerat durchläuft verschiedene chemische Reaktionen, darunter:
Hydrolyse: Die Esterbindung kann unter sauren oder basischen Bedingungen hydrolysiert werden, um Hydrocortison und Valeriansäure zu ergeben.
Oxidation: Die Hydroxylgruppen in Hydrocortisonvalerat können oxidiert werden, um Ketone oder Carbonsäuren zu bilden.
Reduktion: Die Carbonylgruppen können mit Reduktionsmitteln wie Natriumborhydrid zu Alkoholen reduziert werden.
Häufige Reagenzien und Bedingungen
Hydrolyse: Saure oder basische Bedingungen, Wasser und Hitze.
Oxidation: Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid.
Hauptsächlich gebildete Produkte
Hydrolyse: Hydrocortison und Valeriansäure.
Oxidation: Verschiedene oxidierte Derivate von Hydrocortison.
Reduktion: Reduzierte Formen von Hydrocortison.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- Hydrocortisonacetat
- Hydrocortisonbutyrat
- Hydrocortisonpropionat
Vergleich
Hydrocortisonvalerat ist durch seinen Valeriansäureester einzigartig, der ein Gleichgewicht zwischen Potenz und Hautpenetration bietet. Im Vergleich zu Hydrocortisonacetat weist es eine höhere Potenz und eine längere Wirkdauer auf. Hydrocortisonbutyrat und Hydrocortisonpropionat sind ebenfalls potente Kortikosteroide, unterscheiden sich jedoch in ihren Estersubstituenten, was ihre Pharmakokinetik und klinischen Anwendungen beeinflusst .
Eigenschaften
IUPAC Name |
diethyl octyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27O4P/c1-4-7-8-9-10-11-12-16-17(13,14-5-2)15-6-3/h4-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHCSHBOAPHEPDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOP(=O)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20174030 | |
| Record name | Ethyl octyl phosphate (7CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20174030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20195-13-5 | |
| Record name | Phosphoric acid, diethyl octyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020195135 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl octyl phosphate (7CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20174030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bicyclo[3.2.1]octan-3-one](/img/structure/B48540.png)
![3,4-Dichlorobicyclo[3.2.1]oct-2-ene](/img/structure/B48546.png)
![3-Chlorobicyclo[3.2.1]oct-2-ene](/img/structure/B48547.png)
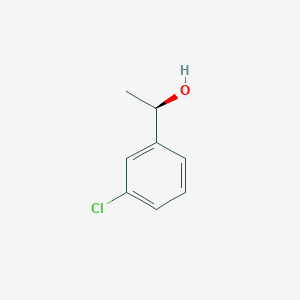
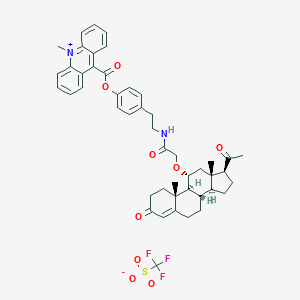

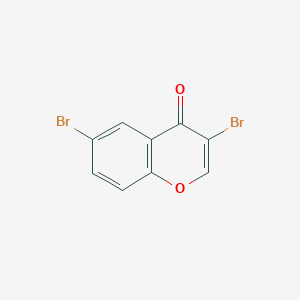
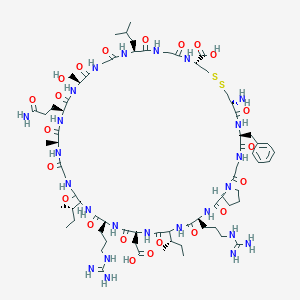
![Naphtho[2,3-k]fluoranthene](/img/structure/B48562.png)
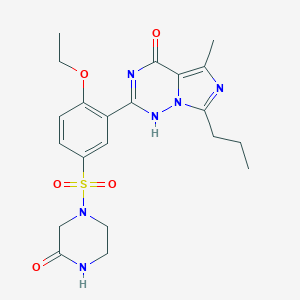
![1,2-Dimethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B48566.png)
![1-Azabicyclo[3.2.0]heptane-2,7-dione](/img/structure/B48567.png)

![3-[(Carboxymethyl)thio]-5,7-dibromo-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B48575.png)
